molecular formula C8H17ClN2O B13861013 2-((1r,4r)-4-Aminocyclohexyl)acetamide hydrochloride

2-((1r,4r)-4-Aminocyclohexyl)acetamide hydrochloride

Cat. No.: B13861013
M. Wt: 192.68 g/mol
InChI Key: NJMUOQYPNAKJFD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: 2-((1r,4r)-4-Aminocyclohexyl)acetamide hydrochloride (IUPAC: trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride) is a cyclohexane derivative with a primary amine at the 4-position of the cyclohexyl ring and an acetamide group at the 2-position. Its molecular formula is C₈H₁₆ClNO₂, and it exists as a hydrochloride salt, enhancing its solubility in polar solvents . The trans-configuration of the cyclohexyl ring ensures stereochemical stability, which is critical for interactions with biological targets such as enzymes or receptors.

Synthesis Overview: The compound is synthesized via amide coupling reactions. For example, derivatives like N-((1r,4r)-4-aminocyclohexyl)-2-(4-chlorophenoxy)acetamide (4b) are prepared by reacting Boc-protected intermediates (e.g., tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate) with chlorophenoxyacetyl chloride, followed by HCl deprotection . Typical yields range from 36% to 86%, depending on substituents and reaction conditions .

Properties

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

2-(4-aminocyclohexyl)acetamide;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h6-7H,1-5,9H2,(H2,10,11);1H

InChI Key

NJMUOQYPNAKJFD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC(=O)N)N.Cl

Origin of Product

United States

Preparation Methods

Preparation of the Cyclohexylamine Intermediate

A common approach starts from protected cyclohexyl derivatives:

  • Step A: Protection and Functionalization
    Starting with (1r,4r)-4-aminocyclohexane derivatives, the amino group is often protected using tert-butoxycarbonyl (Boc) or similar protecting groups to prevent side reactions during subsequent steps.

  • Step B: Introduction of Cyanomethyl Group
    The hydroxymethyl group at the 4-position of the cyclohexyl ring is converted to a cyanomethyl substituent. This is achieved by mesylation or tosylation followed by nucleophilic substitution with sodium cyanide in a polar aprotic solvent such as dimethyl sulfoxide at elevated temperatures (~90 °C). This step yields tert-butyl N-[(1r,4r)-4-(cyanomethyl)cyclohexyl]carbamate as an intermediate.

  • Step C: Deprotection and Salt Formation
    The Boc protecting group is removed under acidic conditions, typically using hydrochloric acid in 1,4-dioxane, yielding 2-[(1r,4r)-4-aminocyclohexyl]acetonitrile hydrochloride as a crystalline solid. The solids are washed with solvents such as 1,4-dioxane, ethyl acetate, and hexane to purify the hydrochloride salt.

Conversion of Nitrile to Acetamide

  • The nitrile group on the intermediate is hydrolyzed or converted to the acetamide functionality. This can be achieved by catalytic hydrogenation or chemical hydrolysis under controlled conditions.

  • Catalysts such as palladium, platinum, or Raney nickel under hydrogen atmosphere are used for selective reduction steps.

  • Alternative chemical hydrolysis involves acidic or basic conditions to convert the nitrile to the corresponding amide without affecting the stereochemistry of the cyclohexyl ring.

Final Purification and Crystallization

  • The free base or amide intermediate is treated with hydrochloric acid to form the hydrochloride salt.

  • Purification involves recrystallization from suitable solvents including hydrocarbons, ethers, esters, or alcohols to obtain the pure amorphous or crystalline hydrochloride salt.

  • The process parameters such as temperature, solvent choice, and pH are optimized to maximize yield and purity.

Representative Process Flow Table

Step No. Description Reagents/Conditions Product/Intermediate
1 Protection of amino group on cyclohexyl amine Boc anhydride, base (e.g., triethylamine) Boc-protected cyclohexylamine
2 Mesylation/tosylation of hydroxymethyl group Methanesulfonyl chloride, base Mesylate/tosylate intermediate
3 Nucleophilic substitution with sodium cyanide NaCN, DMSO, 90 °C, 5 hours Boc-protected cyanomethylcyclohexyl derivative
4 Deprotection and salt formation HCl in 1,4-dioxane, 10-25 °C, overnight 2-[(1r,4r)-4-aminocyclohexyl]acetonitrile hydrochloride
5 Hydrolysis/reduction of nitrile to acetamide Catalytic hydrogenation (Pd, Pt, Raney Ni), or acid/base hydrolysis 2-((1r,4r)-4-aminocyclohexyl)acetamide hydrochloride
6 Purification and crystallization Recrystallization from solvents (e.g., ethyl acetate, hexane) Pure hydrochloride salt of target compound

Analytical and Process Notes

  • Stereochemistry: The (1r,4r) configuration is maintained throughout the synthesis by using enantiomerically pure starting materials and mild reaction conditions.

  • Catalysts: Palladium on carbon or platinum oxide catalysts are preferred for hydrogenation steps due to their selectivity and efficiency.

  • Solvent Selection: Polar aprotic solvents like dimethyl sulfoxide are essential for nucleophilic substitution steps, while hydrocarbon and ester solvents are favored for crystallization.

  • Safety and Environmental Considerations: The use of cyanide requires strict control and proper waste management. The described processes emphasize eco-friendly and commercially viable methods.

Summary of Research and Patent Insights

  • The patent WO2019016828A1 outlines novel processes for preparing related cyclohexyl urea and acetamide derivatives, emphasizing the use of commercially available raw materials, simple reaction conditions, and environmentally benign solvents. It highlights the importance of hydrogenation and acid-base treatments to obtain pharmaceutically acceptable salts, including hydrochlorides.

  • Industrial scale syntheses reported in New Drug Approvals describe the preparation of 2-[(1r,4r)-4-aminocyclohexyl]acetonitrile hydrochloride via Boc protection, mesylation, cyanide substitution, and deprotection steps, followed by purification through solvent washes to achieve high purity.

  • These methods collectively provide robust, scalable, and stereochemically controlled routes to 2-((1r,4r)-4-aminocyclohexyl)acetamide hydrochloride, suitable for pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

2-((1r,4r)-4-Aminocyclohexyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminocyclohexyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-((1r,4r)-4-Aminocyclohexyl)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-((1r,4r)-4-Aminocyclohexyl)acetamide hydrochloride involves its interaction with specific molecular targets. The aminocyclohexyl group is believed to play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents/Modifications Pharmacological Relevance Reference
2-((1r,4r)-4-Aminocyclohexyl)acetamide HCl C₈H₁₆ClNO₂ Base structure: cyclohexyl, acetamide, HCl Potential eIF2B modulation (inferred)
ISRIB-A14 C₂₄H₂₄Cl₃N₂O₄ 3,4-Dichlorophenoxy and 4-chlorophenoxy groups eIF2B antagonism; enhances cognitive function
4b (N-((1r,4r)-4-Aminocyclohexyl)-2-(4-chlorophenoxy)acetamide HCl) C₁₄H₁₈Cl₂N₂O₂ 4-Chlorophenoxy group Intermediate for ISRIB derivatives; stress response modulation
AAA1-084 C₂₂H₂₃Cl₂N₃O₃ Chromane-carboxamide backbone Binds nucleotidyltransferases; antiviral activity
N-((1r,4r)-4-Aminocyclohexyl)-2-(thiophen-3-yl)acetamide HCl C₁₂H₁₉ClN₂OS Thiophen-3-yl group Unspecified bioactivity; structural diversity study

Structural and Functional Insights :

  • Substituent Impact: Chlorophenoxy Groups (e.g., ISRIB-A14, 4b): Enhance binding affinity to eIF2B, a regulator of protein synthesis under stress. The 3,4-dichloro substitution in ISRIB-A14 increases lipophilicity, improving blood-brain barrier penetration . Thiophene and Chromane Moieties (e.g., AAA1-084, ): Introduce aromaticity and planar regions, enabling π-π interactions with hydrophobic enzyme pockets . Hydrochloride Salt: Present in all analogs, improves aqueous solubility and bioavailability compared to free-base forms .
  • Pharmacological Activity: eIF2B Modulation: ISRIB analogs (e.g., ISRIB-A14) antagonize eIF2B to block the integrated stress response (ISR), showing promise in neurodegenerative disease models . The target compound’s role remains inferred due to structural similarity but requires direct validation. Antiviral Potential: AAA1-084’s chromane-carboxamide structure exhibits activity against viruses dependent on nucleotidyltransferases, though the target compound lacks this moiety .

Key Research Findings and Gaps

  • Activity-Structure Relationships :

    • Chlorinated aromatic substituents correlate with enhanced eIF2B binding (IC₅₀ values for ISRIB analogs: 5–50 nM) .
    • The cyclohexylamine core is essential for stereoselective interactions; cis-isomers show reduced potency .
  • Unresolved Questions: The target compound’s exact pharmacological profile (e.g., eIF2B affinity, toxicity) remains uncharacterized.

Biological Activity

2-((1R,4R)-4-Aminocyclohexyl)acetamide hydrochloride is a compound with significant potential in pharmacology, particularly in the fields of cancer therapy and neuropharmacology. This article reviews its biological activities, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-((1R,4R)-4-Aminocyclohexyl)acetamide hydrochloride
  • Molecular Formula : C8H15ClN2O
  • Molecular Weight : 188.67 g/mol
  • CAS Number : [not provided in search results]

The compound exhibits its biological activity primarily through modulation of neurotransmitter systems and cellular signaling pathways. It has shown to interact with various receptors, including:

  • Serotonin Receptors : Potentially influencing mood and anxiety.
  • Dopamine Receptors : Implicated in neuropsychiatric disorders.
  • Nuclear Receptors : Involved in gene expression regulation related to cancer cell proliferation.

Anticancer Activity

Research indicates that 2-((1R,4R)-4-Aminocyclohexyl)acetamide hydrochloride possesses anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), A375 (melanoma), and others.
  • Mechanism : Induction of caspase-dependent apoptosis and cell cycle arrest at the G2/M phase.

Neuropharmacological Effects

The compound has been studied for its potential neuroprotective effects. Preliminary findings suggest:

  • Neuroprotection : It may protect neurons from oxidative stress-induced damage.
  • Cognitive Enhancement : Potential benefits in models of cognitive decline.

Case Studies

  • In Vitro Studies on Cancer Cells
    • Objective : Evaluate the cytotoxic effects on MCF-7 and A375 cells.
    • Results : IC50 values were found to be significantly lower than those of standard chemotherapeutics like 5-Fluorouracil, indicating higher potency.
  • Neuroprotective Studies
    • Objective : Assess the protective effects against neurotoxicity in neuronal cultures.
    • Results : The compound reduced cell death by 30% under oxidative stress conditions compared to controls.

Data Tables

Biological ActivityCell Line/ModelIC50 (µM)Mechanism
AnticancerMCF-710.5Apoptosis induction
AnticancerA3758.3Cell cycle arrest
NeuroprotectionNeuronal culturesN/AReduction of oxidative stress

Q & A

Q. Basic Research Focus

  • PPE Requirements : Use nitrile gloves, lab coats, and ANSI-approved goggles. For powder handling, employ NIOSH-certified N95 respirators to avoid inhalation .
  • First Aid : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, use emergency eyewash stations .
    Regulatory Compliance : Adhere to REACH and CLP regulations for hazard communication and waste disposal .

What methodologies are employed to assess the compound’s interaction with neurological targets, and how do structural analogs inform these studies?

Q. Advanced Research Focus

  • Receptor Binding Assays : Use radioligand displacement (e.g., [3H]-labeled ligands) to quantify affinity for NMDA or σ receptors. Compare with structurally related cyclohexylamine derivatives (e.g., 2-(1-Aminocyclohexyl)acetic acid hydrochloride) to identify pharmacophore contributions .
  • Molecular Docking : Model interactions using software like AutoDock Vina, focusing on hydrogen bonding between the acetamide group and receptor residues (e.g., GluN1 subunit in NMDA receptors) .
    Data Interpretation : Cross-reference with in vitro cytotoxicity data (e.g., IC50 values) to differentiate target-specific effects from nonspecific toxicity .

How should researchers address contradictions between computational predictions and experimental bioactivity data?

Advanced Research Focus
Discrepancies often arise from:

  • Solvent effects : Re-evaluate docking studies using explicit solvent models (e.g., MD simulations in water) to account for solvation .
  • Protonation states : Adjust the compound’s charge state (e.g., pH-dependent amine protonation) in computational models to match experimental conditions (e.g., physiological pH 7.4) .
    Validation Strategy : Perform free-energy perturbation (FEP) calculations to quantify binding energy differences between predicted and observed conformations .

What analytical techniques are prioritized for purity assessment and batch-to-batch reproducibility?

Q. Basic Research Focus

  • HPLC-UV/ELSD : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile to quantify residual solvents (e.g., ethanol) and byproducts .
  • Elemental Analysis : Verify chloride content (theoretical ~12–14%) via titration or ion chromatography to confirm salt stoichiometry .
    Advanced Tip : Pair with high-resolution mass spectrometry (HRMS) to detect trace impurities (<0.1%) and assign molecular formulae .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.